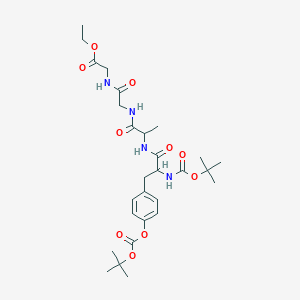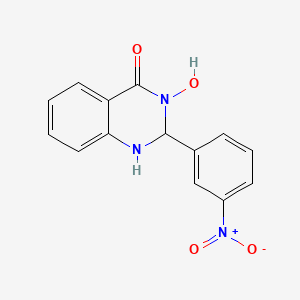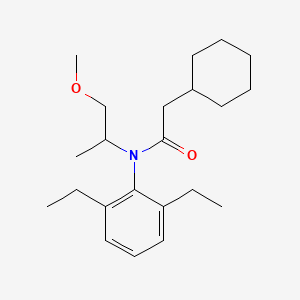
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is a synthetic peptide compound. It is composed of a sequence of amino acids, specifically tyrosine, alanine, and glycine, with protective groups such as tert-butyloxycarbonyl (Boc) and ethyl ester (OEt). This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino acids using Boc groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM). The final product is obtained by deprotecting the Boc groups and esterifying the carboxyl group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt can undergo various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA).
Hydrolysis: Breaking down the ester bond using bases or acids.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Free amino acids or peptides.
Hydrolysis: Carboxylic acids and alcohols.
Coupling: Extended peptide chains.
科学的研究の応用
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of synthetic peptides for research and development.
作用機序
The mechanism of action of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc) ensure stability during synthesis, while the peptide sequence can mimic natural substrates or inhibitors, allowing researchers to study biochemical pathways and interactions.
類似化合物との比較
Similar Compounds
Boc-DL-Tyr(Boc)-DL-Ala-Gly-OH: Lacks the ethyl ester group, making it less reactive in certain conditions.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-NH2: Contains an amide group instead of an ester, altering its solubility and reactivity.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OMe: Has a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is unique due to its specific sequence and protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and research applications.
特性
IUPAC Name |
ethyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O10/c1-9-39-22(34)16-29-21(33)15-30-23(35)17(2)31-24(36)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,17,20H,9,14-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOODJIGZPUJBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052800.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)



![1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5052840.png)
![2-bromo-N-[3-(4-nitroanilino)propyl]benzamide](/img/structure/B5052859.png)
![1-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B5052866.png)
![(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B5052870.png)



![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5052912.png)
